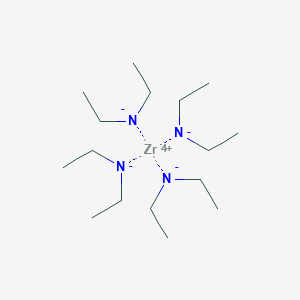

Tetrakis(diethylamino)zirconium

Description

Properties

CAS No. |

13801-49-5 |

|---|---|

Molecular Formula |

C16H40N4Zr |

Molecular Weight |

379.74 g/mol |

IUPAC Name |

diethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI Key |

GOVWJRDDHRBJRW-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Pictograms |

Flammable; Corrosive; Irritant |

Synonyms |

N-Ethylethanamine Zirconium(4+) Salt (4:1); Diethylamine Zirconium(4+) Salt; N-Ethylethanamine Zirconium(4+) Salt; Tetrakis(diethylamino)-Zirconium; Tetrakis(diethylamido)zirconium; Tetrakis(diethylaminato)zirconium; Tetrakis(diethylamino)zirconium; |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Tetrakis Diethylamino Zirconium

Fundamental Chemical Reactions of Tetrakis(diethylamino)zirconium

The chemical behavior of this compound (TDEAZr) is dominated by the reactivity of its four diethylamido ligands attached to the central zirconium atom. These Zr-N bonds serve as active sites for reactions with protic substances, organometallic reagents, and ring-opening insertions.

Reactions with Protic Reagents (e.g., Primary Amines)

The reaction between this compound and primary amines is a classic example of transamination. In this type of reaction, the protic hydrogen of the primary amine (R-NH₂) attacks the diethylamido ligand, leading to the elimination of volatile diethylamine (B46881) (HN(C₂H₅)₂) and the formation of a new zirconium-nitrogen bond with the primary amine's conjugate base.

While specific mechanistic studies on TDEAZr with primary amines are noted in earlier literature, detailed contemporary reports are scarce. capes.gov.br However, the general mechanism is well-understood for related tetrakis(dialkylamino)metal complexes. The reaction proceeds via a ligand exchange mechanism, which can be represented as follows: Zr(NEt₂)₄ + R-NH₂ → (Et₂N)₃Zr(NHR) + HNEt₂

The reaction can proceed further, with multiple diethylamido ligands being replaced depending on the stoichiometry and reaction conditions. For the closely related compound, tetrakis(dimethylamino)zirconium (B103496) ([Zr(NMe₂)₄]), reactions with other protic reagents like thiols have been shown to yield either ionic complexes or neutral substitution products, highlighting the versatility of the Zr-N bond's reactivity. ereztech.com Similarly, reactions with alcohols typically lead to the formation of zirconium alkoxides through alcoholysis, releasing diethylamine.

Organometallic Transformations (e.g., Hydrostannolysis, Silane Reactions)

Hydrostannolysis: Detailed studies on the hydrostannolysis of this compound, which would involve the reaction with organotin hydrides (R₃SnH), are not extensively documented in the reviewed literature. Generally, such a reaction would be expected to proceed via the cleavage of the Sn-H bond and the Zr-N bond, potentially leading to the formation of a zirconium-tin bond and the release of diethylamine.

Ring-Opening Insertion Reactions with Epoxides

Zirconium(IV) compounds are known to catalyze the ring-opening of epoxides. This reactivity is valuable in organic synthesis for producing functionalized molecules like β-amino alcohols. The general mechanism involves the Lewis acidic zirconium center coordinating to the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack. Amines can serve as the nucleophile in this context, leading to aminolysis of the epoxide.

For instance, zirconium(IV) catalysts have been successfully employed for the ring-opening of on-DNA epoxides with various amines in aqueous media. americanelements.com While these studies establish the catalytic potential of Zr(IV) centers for this transformation, specific research detailing the use of this compound as the catalyst for epoxide ring-opening reactions is not prominent in the available literature. The reaction, if successful, would likely involve the insertion of the epoxide into a Zr-N bond or a catalytic cycle where the zirconium complex acts as a Lewis acid to facilitate nucleophilic attack by a separate amine.

Thermal Decomposition Pathways of this compound

The utility of TDEAZr as a precursor in deposition techniques like MOCVD and ALD is fundamentally linked to its thermal decomposition behavior. The process is complex, involving multiple fragmentation pathways that are sensitive to conditions such as temperature and the surrounding atmosphere.

Gas-Phase Fragmentation Mechanisms

Studies on the thermal decomposition of TDEAZr on a Si(100) surface provide significant insight into its fragmentation mechanisms. worldscientific.comrepec.org Using techniques like temperature-programmed desorption (TPD), researchers have identified the primary volatile products that evolve as the compound decomposes. The decomposition of the diethylamido ligand, which is chemisorbed on the surface following the cleavage of the Zr-N bond, is the central event. repec.org

The major decomposition products indicate that multiple reaction pathways occur, including β-hydride elimination and intramolecular cyclization. A proposed reaction pathway involves the formation of silicon carbide and silicon nitride on the surface, indicating complete decomposition of the diethylamido ligand. worldscientific.comrepec.org

| Product Name | Chemical Formula |

|---|---|

| Ethylethyleneimine | C₂H₅N=CHCH₃ |

| Diethylamine | NH(C₂H₅)₂ |

| Acetonitrile | CH₃CN |

| Ethylene (B1197577) | C₂H₄ |

| Hydrogen | H₂ |

Influence of Temperature and Pressure on Decomposition Products

The composition of the final decomposition products is highly dependent on the temperature and the ambient gas environment. For the related dimethylamino precursor, TDMAZ, decomposition in argon or nitrogen atmospheres begins at approximately 300 °C. In contrast, a hydrogen atmosphere shifts the onset of decomposition to a higher temperature, around 350 °C. capes.gov.br This difference significantly impacts the growth rate of ZrN films in CVD processes. Under Ar or N₂ atmospheres, the film growth rate decreases sharply above 300 °C, which is attributed to gas-phase particle formation. However, in an H₂ atmosphere, the growth rate continues to increase with temperature. capes.gov.br This suggests that hydrogen plays a role in modifying the decomposition pathway, possibly by suppressing certain fragmentation channels or facilitating the removal of carbon-containing fragments. The pressure during the deposition process also influences the residence time of the precursor and its fragments in the reaction zone, thereby affecting the extent of gas-phase reactions versus surface reactions.

Surface Reaction Mechanisms in Vapor Phase Deposition

The deposition of zirconium-based thin films using this compound (TDEAZr) as a precursor is fundamentally governed by the chemical reactions that occur at the substrate surface. In vapor phase deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), the process is designed to be self-limiting, relying on a sequence of controlled surface reactions. Understanding these mechanisms is critical for controlling film properties such as thickness, composition, and purity.

Chemisorption Processes on Various Substrates

The initial step in the vapor deposition cycle is the chemisorption of the TDEAZr molecule onto the substrate. This process involves the formation of a chemical bond between the precursor and the reactive sites on the surface. On common substrates like silicon, which naturally has a hydroxylated surface (-OH groups), the chemisorption process is initiated through the interaction of the TDEAZr molecule with these surface groups.

Studies on Si(100) substrates show that TDEAZr chemisorbs through the scission of a zirconium-diethylamido (Zr-N) bond. One of the diethylamino ligands reacts with a surface hydroxyl group, leading to the formation of a stable zirconium-oxygen (Zr-O) bond with the surface and the release of a volatile diethylamine (HN(C₂H₅)₂) molecule as a byproduct. This leaves the zirconium atom anchored to the surface, with its remaining three diethylamino ligands intact.

The efficiency of this initial chemisorption can be influenced by steric hindrance from the bulky diethylamino ligands. Comparative studies with related hafnium precursors show that molecules with larger ligands, like Tetrakis(diethylamino)hafnium (TDEAH), can have a slightly lower adsorption energy than those with smaller ligands, such as Tetrakis(dimethylamino)hafnium (TDMAH), because the bulkier groups make it more difficult for the molecule to approach the surface. A similar trend is expected for their zirconium counterparts, suggesting that the size of the TDEAZr molecule may limit the density of reactive sites it can access on a crowded surface.

During thermal decomposition studies on Si(100), the chemisorbed diethylamido ligands were found to break down, leading to the desorption of several products, as detailed in the table below.

Decomposition Products of TDEAZr on Si(100)

| Product | Chemical Formula |

|---|---|

| Ethylethyleneimine | C₄H₉N |

| Diethylamine | C₄H₁₁N |

| Acetonitrile | C₂H₃N |

| Ethylene | C₂H₄ |

| Hydrogen | H₂ |

This table summarizes the main decomposition products observed during temperature-programmed desorption (TPD) studies of TDEAZr on a Si(100) surface.

Ligand Exchange Reactions and Surface Regeneration Cycles

Following the initial chemisorption, the deposition process proceeds through a series of ligand exchange reactions. In a typical ALD cycle, after the TDEAZr pulse and subsequent purge, the surface is covered with zirconium species terminated by one or more diethylamino ligands. To continue film growth, these remaining ligands must be removed to regenerate a reactive surface for the next TDEAZr pulse.

This is achieved by introducing a co-reactant, such as water. The water molecules react with the surface-bound diethylamino groups. The hydrogen atoms from the water protonate the diethylamino ligand, forming volatile diethylamine, which is removed from the reaction chamber. Simultaneously, the oxygen from the water molecule bonds to the zirconium atom, leading to the formation of Zr-O-Zr bridges and the regeneration of a hydroxylated surface.

This two-step process forms a complete ALD cycle:

TDEAZr Pulse: Surface-OH + Zr(N(C₂H₅)₂)₄ → Surface-O-Zr(N(C₂H₅)₂)₃ + HN(C₂H₅)₂

Co-reactant (H₂O) Pulse: Surface-O-Zr(N(C₂H₅)₂)₃ + 3H₂O → Surface-O-Zr(OH)₃ + 3HN(C₂H₅)₂

This cycle is repeated to build the zirconium oxide film layer by layer. The self-limiting nature of each step, where the reaction stops once all available surface sites are consumed, allows for precise, atomic-level control over the film thickness.

Role of Co-reactants (e.g., H₂O, NH₃) in Surface Chemistry

The choice of co-reactant is crucial as it determines the composition of the resulting thin film and influences the reaction kinetics.

Water (H₂O): As described above, water is the most common co-reactant for depositing zirconium oxide (ZrO₂) films. nih.gov It serves as an oxygen source and effectively removes the amido ligands by protonating them to form volatile diethylamine. nih.gov The reaction between the aminated surface and water is typically complex but results in the restoration of surface hydroxyl groups, which are the reactive sites for the subsequent TDEAZr pulse. nih.gov

Comparative Analysis of Surface Mechanisms with Related Zirconium Amido Precursors

The surface chemistry of TDEAZr is often compared with that of other zirconium amido precursors, primarily Tetrakis(dimethylamino)zirconium (TDMAZr) and Tetrakis(ethylmethylamino)zirconium (TEMAZr), to understand how ligand structure affects the deposition process.

TDEAZr vs. TDMAZr: The primary difference between TDEAZr and TDMAZr is the size of the alkyl groups on the nitrogen ligands (ethyl vs. methyl).

Steric Hindrance: The diethylamino ligands on TDEAZr are significantly bulkier than the dimethylamino ligands on TDMAZr. This increased steric hindrance can lead to a lower saturation density of precursor molecules on the surface during an ALD pulse, which may result in a lower growth-per-cycle.

Reactivity: Density Functional Theory (DFT) calculations on TDMAZr show that the ligand exchange reactions with surface hydroxyl groups are exothermic and have low activation energies. nih.govresearchgate.net While TDEAZr follows a similar reaction pathway, its bulkier nature might slightly alter the energetics and kinetics of the surface reactions.

Byproducts: Both precursors release their corresponding amines (diethylamine for TDEAZr, dimethylamine (B145610) for TDMAZr) as the primary gaseous byproduct during ligand exchange. nih.gov

TDEAZr vs. TEMAZr: TEMAZr has asymmetric ethylmethylamino ligands. This precursor is designed to balance the properties of TDMAZr and TDEAZr.

Thermal Stability: The ligand structure affects the thermal stability of the precursor, which in turn dictates the optimal deposition temperature window. Precursors that are less stable may decompose in the gas phase at higher temperatures, leading to non-uniform films and impurities.

Ligand Exchange: Studies with TEMAZr and water show a clean ligand exchange process, reacting with surface –OH groups to leave an amide-terminated surface, similar to the other amido precursors.

The choice between these precursors often depends on the specific requirements of the application, including desired film properties, deposition temperature, and precursor volatility and stability.

Comparison of Zirconium Amido Precursors

| Precursor | Ligand | Key Characteristics |

|---|---|---|

| This compound (TDEAZr) | Diethylamino [-N(C₂H₅)₂] | High steric hindrance; liquid at room temperature. |

| Tetrakis(dimethylamino)zirconium (TDMAZr) | Dimethylamino [-N(CH₃)₂] | Lower steric hindrance than TDEAZr; solid at room temperature; well-studied reaction mechanisms. nih.govresearchgate.net |

| Tetrakis(ethylmethylamino)zirconium (TEMAZr) | Ethylmethylamino [-N(CH₃)(C₂H₅)] | Asymmetric ligand; properties intermediate between TDEAZr and TDMAZr. |

This table provides a comparative overview of TDEAZr and related zirconium amido precursors used in vapor phase deposition.

Applications of Tetrakis Diethylamino Zirconium As a Precursor in Advanced Materials Deposition

Chemical Vapor Deposition (CVD) of Zirconium-Containing Thin Films

Chemical Vapor Deposition is a versatile technique used to produce high-performance, solid materials, typically under vacuum. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Metal-Organic Chemical Vapor Deposition (MOCVD) utilizes metal-organic compounds as precursors. While direct research on the MOCVD of Zirconium Nitride (ZrN) using tetrakis(diethylamino)zirconium is not extensively detailed in the provided search results, the closely related precursor, tetrakis(dimethylamino)zirconium (B103496) (TDMAZ), is widely studied for this purpose. The principles and findings from TDMAZ-based processes offer significant insights into the potential application of this compound.

In typical MOCVD processes for ZrN, the substrate temperature is a critical parameter influencing the film's growth rate. For TDMAZ-based CVD of ZrN, the growth rate increases with the deposition temperature up to approximately 300°C. researchgate.net This trend suggests that the deposition process in this temperature range is limited by surface reactions. researchgate.net Beyond this temperature, the growth rate may become limited by the mass transport of the precursor to the substrate. The choice of carrier gas, such as Argon (Ar), Nitrogen (N₂), or Hydrogen (H₂), also plays a role in the deposition kinetics. researchgate.net

| Deposition Parameter | Observation |

| Substrate Temperature | Growth rate increases with temperature up to ~300°C in TDMAZ-based CVD of ZrN, indicating a surface reaction-limited regime. researchgate.net |

| Carrier Gas | The ambient gas (e.g., Ar, N₂, H₂) can influence the transition temperature from surface reaction to mass transfer-limited growth. researchgate.net |

To reduce the thermal budget of deposition processes, which is crucial for applications involving thermally sensitive substrates, plasma-assisted techniques are employed. Plasma-Assisted MOCVD (PA-MOCVD) utilizes a plasma to generate reactive species from the precursor gases at lower temperatures than conventional MOCVD. This allows for the deposition of high-quality films at reduced substrate temperatures.

For instance, plasma-assisted atomic layer deposition (PEALD), a closely related technique, has been successfully used to grow ZrN films at temperatures as low as 150°C using tetrakis(dimethylamino)zirconium (TDMAZr) and a forming gas (5% H₂ + 95% N₂) plasma. researchgate.net This demonstrates the feasibility of using plasma to facilitate the necessary chemical reactions for nitride film formation at low temperatures. In PA-MOCVD, the plasma helps to crack the precursor molecules and provides the necessary energy for the formation of the desired film, overcoming the kinetic barriers that would otherwise require high temperatures. The use of plasma can also influence the film's properties, such as its crystallinity and composition.

Atomic Layer Deposition (ALD) of Zirconium-Based Thin Films

Atomic Layer Deposition is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of chemical vapor deposition and is unique in that the ALD reactions are self-limiting, which allows for precise thickness control at the atomic level.

This compound (TDEAZ) and its dimethylamino counterpart (TDMAZ) are effective precursors for the ALD of zirconium dioxide (ZrO₂), a material with a high dielectric constant and excellent thermal stability. osti.govresearchgate.net The ALD process for ZrO₂ typically involves alternating pulses of the zirconium precursor and an oxidizing agent, such as water (H₂O) or ozone (O₃).

The growth per cycle (GPC) in ALD is a critical parameter that is highly dependent on the deposition temperature. For the ALD of ZrO₂ using TDMAZ and water, a distinct "ALD window" is observed, which represents the temperature range where the GPC is relatively constant. For TDEAZ, a similar ALD temperature window is observed between 125°C and 300°C. researchgate.net

Within this window, the film thickness increases linearly with the number of ALD cycles. researchgate.net However, the GPC is not entirely independent of temperature. Studies using TDMA-Zr and water have shown that the GPC tends to decrease as the deposition temperature increases. osti.gov For example, the GPC was observed to decrease from approximately 1.8 Å/cycle at 50°C to about 0.8 Å/cycle at 225°C. osti.gov This decrease in GPC at higher temperatures can be attributed to a reduction in the density of reactive surface sites (e.g., hydroxyl groups) and potential precursor decomposition at temperatures exceeding the ALD window. researchgate.netosti.gov

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) for TDMA-Zr and H₂O |

| 50 | ~1.81 |

| 75 | ~1.84 |

| 100 | ~1.60 |

| 150 | ~1.21 |

| 200 | ~0.67 |

| 225 | ~0.66 |

Data derived from studies on tetrakis(dimethylamido)zirconium(IV) and water. osti.gov

The choice of oxidizing agent in the ALD process significantly influences the properties of the deposited ZrO₂ films. Common oxidizing agents include water, ozone, and oxygen plasma. The reactivity of the oxidizing agent can affect the GPC, film purity, and density.

For instance, when comparing different oxidants for TDMA-based precursors at 200°C, the GPC can vary. The use of molecular oxygen (O₂) as an oxidant has been explored as an alternative to water, which can be desirable in certain applications to avoid potential oxidation of the underlying substrate. ntnu.no The reaction of TDMA-based precursors with molecular O₂ has been shown to produce high-purity metal oxide films. ntnu.no The density of the films can also be affected by the oxidant. Films grown using molecular O₂ may have a lower density compared to those grown with water or oxygen plasma. ntnu.no Furthermore, extending the exposure time to the oxidizing agent can influence film properties, such as increasing the density of TiO₂ and HfO₂ films, although the density of ZrO₂ films remained constant with increased O₂ dosage in one study. ntnu.no

| Oxidizing Agent | General Impact on Film Properties |

| Water (H₂O) | Commonly used, leads to good quality films. |

| Ozone (O₃) | A stronger oxidant than water, can lead to higher purity films at lower temperatures. |

| Oxygen Plasma | Highly reactive, allows for lower deposition temperatures and can produce denser films. |

| Molecular Oxygen (O₂) | Can be used as an alternative to water, producing high-purity films with potentially lower density. ntnu.no |

ALD of Zirconium Dioxide (ZrO2) Using this compound and Related Precursors

Control of Film Thickness, Uniformity, and Morphology

The precise control over film thickness, uniformity, and morphology is paramount in the fabrication of advanced materials and devices. When utilizing this compound (TDEAZ) as a precursor in deposition techniques such as Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), these parameters are governed by several key process variables.

Film Thickness: In ALD, the film thickness is primarily controlled by the number of deposition cycles. Each cycle, consisting of sequential pulses of the precursor and a co-reactant (e.g., water, ozone), ideally deposits a single monolayer of the material. This self-limiting growth mechanism allows for atomic-level precision in thickness control. For zirconium oxide (ZrO₂) films grown using alkylamide precursors, the growth rate is also influenced by the deposition temperature. For instance, with the related precursor Tetrakis(dimethylamino)zirconium (TDMAZ), a relatively constant deposition rate is observed within a specific temperature window, typically between 200-250°C. Outside this window, the growth rate can be affected by factors such as incomplete reactions or precursor decomposition.

Film Uniformity: High film uniformity over large substrate areas is a hallmark of ALD processes. This is achieved by ensuring that each precursor pulse fully saturates the substrate surface before the next pulse is introduced. Adequate purge times between precursor pulses are crucial to prevent gas-phase reactions that can lead to non-uniform deposition. The design of the deposition reactor also plays a significant role in achieving uniform precursor distribution. For metal alkylamide precursors, highly conformal and uniform films have been demonstrated over large areas with minimal thickness variation google.com.

Film Morphology: The surface morphology and crystallinity of the deposited films are influenced by the deposition temperature, the choice of co-reactant, and post-deposition annealing processes. Lower deposition temperatures generally result in amorphous or smoother films, as the energy is insufficient for significant adatom diffusion and crystallization. As the temperature increases, the film may become more crystalline, which can lead to increased surface roughness. For example, in the ALD of hafnium and zirconium oxides from alkylamide precursors, films deposited at lower temperatures were found to be smooth, while those deposited at higher temperatures exhibited increased roughness due to crystallization google.com. The morphology of the film can also be influenced by the substrate material and its surface preparation.

The relationship between key deposition parameters and film properties is summarized in the table below.

| Parameter | Effect on Film Thickness | Effect on Film Uniformity | Effect on Film Morphology |

| Number of ALD Cycles | Directly proportional; enables precise, atomic-level control. | Generally high uniformity is maintained with proper cycle timing. | Can influence grain size and crystallinity in thicker films. |

| Deposition Temperature | Affects growth rate; an "ALD window" exists for stable growth. | Can impact uniformity if precursor decomposition occurs. | Major determinant of crystallinity and surface roughness. |

| Precursor/Co-reactant Dose | Affects saturation and can impact growth per cycle if insufficient. | Crucial for achieving uniform saturation of the substrate. | Can influence nucleation density and initial film growth. |

| Purge Time | Minimal direct effect on thickness if adequate. | Insufficient purge times can lead to CVD-like growth and non-uniformity. | Can affect film purity, which may indirectly influence morphology. |

ALD of Ferroelectric Hafnium Zirconium Oxide (HfZrO₂) Thin Films

Ferroelectric hafnium zirconium oxide (HfZrO₂) has emerged as a promising material for next-generation memory and logic devices due to its compatibility with CMOS fabrication processes. While much of the research has focused on precursors like Tetrakis(dimethylamino)zirconium (TDMAZ) and Tetrakis(ethylmethylamino)zirconium (TEMAZ), the principles of using alkylamide precursors like this compound in the ALD of HfZrO₂ are analogous.

The deposition of mixed-oxide films such as HfZrO₂ via ALD is typically achieved by alternating the precursor pulses for the individual metal oxides in a controlled manner. This "super-cycle" approach involves a set number of cycles for the hafnium precursor (e.g., Tetrakis(diethylamino)hafnium) followed by a set number of cycles for the zirconium precursor (e.g., this compound), with an oxidant pulse after each metal precursor pulse.

The composition of the resulting HfZrO₂ film, which is a critical factor in determining its ferroelectric properties, is controlled by the ratio of the hafnium oxide to zirconium oxide ALD cycles within the super-cycle. For instance, a 1:1 cycle ratio of a hafnium precursor to a zirconium precursor is often targeted to achieve a Hf₀.₅Zr₀.₅O₂ composition, which has been shown to exhibit robust ferroelectric behavior osti.gov. The precise composition can be fine-tuned by adjusting this ratio, allowing for the exploration of the morphotropic phase boundary where the dielectric constant can be maximized.

The choice of precursor ligands can also influence the deposition process and the final film properties. For example, studies comparing TEMA- and TDMA-based precursors for HfZrO₂ deposition have shown that the ligand structure affects the impurity concentration and grain size of the film osti.gov. While specific studies on TDEAZ for HfZrO₂ are limited, it is expected that the diethylamino ligands would similarly influence the reaction chemistry and film characteristics.

The ferroelectric properties of HfZrO₂ films are intrinsically linked to their crystal structure, specifically the presence of the non-centrosymmetric orthorhombic phase. The formation of this phase is highly dependent on the film's composition, thickness, and thermal processing. By carefully controlling the precursor cycle ratio during ALD, the zirconium content can be optimized to stabilize the ferroelectric orthorhombic phase over the non-ferroelectric monoclinic and tetragonal phases nih.gov.

Research on HfZrO₂ films deposited using TDMAZ has demonstrated that a zirconium proportion of around 45-50% can yield strong ferroelectric properties, with a remanent polarization (Pr) value as high as 32.57 μC/cm² nih.gov. The electrical reliability of these films, including their endurance and retention characteristics, is also a critical aspect. The choice of precursor can impact the electrical reliability by influencing the concentration of impurities, such as carbon, in the film. Lower carbon impurity levels, as observed in films grown with TDMA precursors compared to TEMA precursors, have been correlated with improved ferroelectric performance and reduced wake-up effects osti.gov.

Furthermore, strategies such as controlling the inhomogeneous distribution of hafnium and zirconium within the film have been shown to enhance both the ferroelectric performance and the endurance of Hf₀.₅Zr₀.₅O₂ thin films sciopen.comossila.com. These advanced deposition techniques, which rely on precise precursor delivery, can lead to significant improvements in remanent polarization and endurance, exceeding 10⁹ cycles sciopen.comossila.com. While these findings are based on other alkylamide precursors, they highlight the potential pathways for optimizing HfZrO₂ films deposited using this compound.

The table below summarizes key findings from research on optimizing ferroelectric HfZrO₂ films using related alkylamide precursors.

| Precursor System | Key Optimization Parameter | Resulting Ferroelectric Properties | Electrical Reliability |

| TDMAH/TDMAZ | Lower carbon impurity | High double remanent polarization (~40 μC/cm²) osti.gov | Suppressed wake-up effect up to 10⁵ cycles osti.gov |

| TDMAH/TDMAZ | Zr proportion of 45% | Robust ferroelectric polarization (32.57 μC/cm²) nih.gov | Good reliability with a projected ten-year lifetime nih.gov |

| Not Specified | Inhomogeneous Hf/Zr distribution | Enhanced remanent polarization (>35 μC/cm²) sciopen.comossila.com | Improved endurance (>10⁹ cycles) sciopen.comossila.com |

Other Potential Material Synthesis Applications

Beyond its application in depositing oxide thin films, this compound is a versatile precursor for the synthesis of other advanced zirconium-based materials. Its all-nitrogen coordinated structure makes it particularly suitable for the deposition of zirconium nitride.

Zirconium Nitride (ZrN) Thin Films: Metal-Organic Chemical Vapor Deposition (MOCVD) using this compound has been identified as a promising method for producing Zirconium Nitride (ZrN) thin films nih.gov. ZrN is a hard, corrosion-resistant ceramic material with applications as a coating for cutting tools, in microelectronics, and as a potential catalyst. MOCVD approaches using precursors like TDEAZ offer advantages over traditional methods that use zirconium tetrachloride (ZrCl₄), such as lower deposition temperatures and the avoidance of halide contamination, which can degrade the mechanical properties of the film nih.gov. In these processes, TDEAZ can be used either as a single-source precursor or in the presence of reactive gases like ammonia (B1221849) (NH₃) to facilitate the formation of the ZrN phase.

Zirconium Dichalcogenides: There is potential for this compound to be used in the synthesis of two-dimensional transition metal dichalcogenides (TMDs), such as zirconium disulfide (ZrS₂). TMDs are of great interest for next-generation electronics and optoelectronics. While direct synthesis of ZrS₂ from TDEAZ is not widely reported, the general approach involves the reaction of a metal-organic precursor with a chalcogen source. The reactivity of the metal-nitrogen bonds in TDEAZ could potentially be exploited for reactions with sulfur-containing compounds to form ZrS₂ thin films via CVD or other solution-based methods. This remains an area for further research and development.

Advanced Characterization Techniques for Tetrakis Diethylamino Zirconium and Derived Materials

Analytical Techniques for Compound Purity and Structure Elucidation

The initial step in the fabrication of high-quality zirconium-based thin films is to confirm the purity and verify the chemical structure of the Tetrakis(diethylamino)zirconium precursor.

Spectroscopic Methods for Molecular Characterization (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the molecular characterization of this compound. ereztech.comereztech.com This non-destructive technique provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, researchers can confirm that the synthesized or purchased compound conforms to the expected structure of [(C₂H₅)₂N]₄Zr. ereztech.comereztech.com Purity is often assessed by the integration of NMR signals, ensuring the absence of significant organic impurities. ereztech.comereztech.com

Compositional Analysis of Zirconium-Containing Films

Once this compound is used to deposit thin films, typically through methods like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD), it is crucial to analyze the elemental composition and stoichiometry of these films.

Depth Profiling Techniques (e.g., XPS, RBS, NRA)

A variety of techniques are employed to determine the elemental composition as a function of depth within the deposited film. rsc.org

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present in the top few nanometers of a material. specs-group.comnih.gov To analyze the bulk of the film and the interfaces, XPS is often combined with ion sputtering to progressively remove material, creating a depth profile. nih.govmdpi.comazom.com This allows for the identification of zirconium, oxygen, nitrogen (if present from the precursor), and any contaminants. nih.gov

Rutherford Backscattering Spectrometry (RBS): RBS is a non-destructive ion beam analysis technique that provides quantitative elemental depth profiles. rsc.orgarxiv.org By bombarding the sample with a beam of light ions (typically helium) and measuring the energy of the backscattered ions, the elemental composition and thickness of the film can be accurately determined. arxiv.org

Nuclear Reaction Analysis (NRA): NRA is another ion beam technique that is particularly sensitive to light elements, which can be challenging to quantify with RBS. rsc.org It involves inducing a nuclear reaction between the incident ions and the nuclei of the target atoms and detecting the emitted particles. This makes it a valuable complementary technique for determining the concentration of elements like oxygen and nitrogen in zirconium-based films.

Elemental Stoichiometry Determination

The data obtained from depth profiling techniques are used to determine the elemental stoichiometry of the zirconium-containing films. rsc.org For instance, in the case of zirconium oxide (ZrO₂) films, the ratio of zirconium to oxygen is a critical parameter that influences the material's properties. nih.govresearchgate.net XPS is frequently used to determine this ratio, although care must be taken as preferential sputtering of oxygen during depth profiling can alter the measured stoichiometry. nih.gov The combination of RBS and NRA can often provide a more accurate determination of the bulk stoichiometry.

| Technique | Information Provided | Advantages | Limitations |

| XPS | Elemental composition, chemical states, surface contamination | High surface sensitivity, provides chemical bonding information | Can be destructive with sputtering, potential for preferential sputtering |

| RBS | Elemental depth profile, film thickness | Non-destructive, quantitative without standards | Lower sensitivity to light elements |

| NRA | Quantification of light elements (O, N, C) | High sensitivity to specific light elements | Requires a particle accelerator |

Structural and Morphological Characterization of Deposited Materials

Beyond the elemental composition, the crystalline structure and surface morphology of the deposited films are of paramount importance as they dictate the material's functional properties.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in the deposited zirconium-containing films. nih.govresearchgate.netrigaku.com By analyzing the diffraction pattern of X-rays scattered by the material, one can determine the crystal structure (e.g., cubic, tetragonal, monoclinic for ZrO₂), the lattice parameters, and the crystallite size. researchgate.netunl.edumdpi.comresearchgate.netfraunhofer.de For thin films, grazing incidence XRD (GIXRD) is often employed to enhance the signal from the film and minimize interference from the substrate. The presence and relative abundance of different crystalline phases, or the confirmation of an amorphous structure, are critical findings obtained from XRD analysis. nih.govresearchgate.net

| Crystalline Phase of ZrO₂ | Crystal System | Key Characteristics |

| Monoclinic | Monoclinic | Stable at room temperature |

| Tetragonal | Tetragonal | Metastable at room temperature, often stabilized by dopants or small crystallite size |

| Cubic | Cubic | Stable at high temperatures, can be stabilized at room temperature with sufficient dopants |

| Amorphous | N/A | Lacks long-range crystalline order, often desired for specific applications |

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices. In the context of materials science, it provides a "fingerprint" that can identify chemical bonds, crystal structure, and phase of a material. For materials derived from TDEAZ, such as zirconium oxide (ZrO2), Raman spectroscopy is instrumental in determining the crystalline phase (e.g., monoclinic, tetragonal, or cubic), which in turn dictates the material's electronic and mechanical properties.

The Raman spectrum of tetragonal ZrO2, a common phase obtained from organometallic precursors, exhibits characteristic phonon modes. researchgate.net Group theoretical analysis predicts the number and symmetry of these Raman-active modes. researchgate.net For instance, the tetragonal phase of zirconia (space group P42/nmc) is expected to have six Raman active modes. The experimentally observed Raman bands for nanocrystalline tetragonal ZrO2 are typically found in the range of 50-800 cm⁻¹. researchgate.net The precise positions of these peaks can be influenced by factors such as crystallite size, strain, and defects in the lattice.

Low-frequency Raman spectroscopy, which probes the terahertz spectral domain, is particularly sensitive to the collective motions of atoms in a crystal, such as shearing and tapping motions. nih.gov This technique can provide valuable information about the intermolecular interactions and the influence of the local environment on the vibrational properties of the material. nih.gov

Electron Microscopy (SEM, TEM, STEM) for Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the microstructure of thin films and nanomaterials at high resolution.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of the deposited films. For instance, in the atomic layer deposition (ALD) of zirconium oxide from a related precursor, tetrakis(dimethylamido)zirconium, atomic force microscopy (AFM), a complementary technique to SEM, revealed a significant evolution in surface morphology from tapered posts to undulating mountain-like structures as the number of ALD cycles increased. researchgate.net Similar morphological studies using SEM on TDEAZ-derived films would provide insights into the growth mode and surface roughness.

Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of the films, including the grain size, crystal structure, and the presence of any defects or interfaces. Cross-sectional TEM analysis is particularly crucial for determining the film thickness, conformity on complex topographies, and the nature of the interface between the substrate and the deposited film.

Scanning Transmission Electron Microscopy (STEM) , often coupled with energy-dispersive X-ray spectroscopy (EDX) or electron energy loss spectroscopy (EELS), enables elemental mapping at the nanoscale. This is vital for confirming the chemical composition of the deposited films, identifying any impurities, and analyzing the distribution of elements at interfaces or within nanostructures.

Surface Probing Techniques (e.g., AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface characterization technique that provides three-dimensional topographical information. It is used to quantify surface roughness with high precision. For zirconium oxide films grown by ALD, AFM has shown that the root-mean-square (RMS) roughness can be very low, often less than 4% of the film's thickness, indicating the formation of very uniform and smooth films. researchgate.net AFM can also be used to study the evolution of the surface morphology during the initial stages of film growth, providing insights into the nucleation and coalescence processes.

In Situ Monitoring and Diagnostics of Deposition Processes

Real-time monitoring of thin film deposition processes is essential for process control and for gaining a fundamental understanding of the underlying reaction mechanisms.

Quartz Crystal Microbalance (QCM) for Real-time Growth Studies

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can monitor the deposition of thin films in real-time. nanoscience.combiolinscientific.com It operates based on the piezoelectric principle, where the resonant frequency of a quartz crystal changes as mass is added to or removed from its surface. nanoscience.com This technique is particularly well-suited for studying self-limiting surface reactions in ALD.

During an ALD cycle using a precursor like TDEAZ, the QCM can track the mass change during each precursor pulse and purge step. semiconportal.comresearchgate.net This provides valuable information on the growth per cycle (GPC) and can help determine the saturation conditions for the precursor and the co-reactant. For example, in the ALD of zirconium oxide using a different zirconium precursor, an in-situ QCM analysis suggested that two of the precursor's ligands are released during the first half-cycle. rsc.org This type of data is crucial for understanding the surface reaction mechanism. rsc.org QCM with dissipation monitoring (QCM-D) can further provide information on the viscoelastic properties of the growing film. nih.gov

Below is an interactive table summarizing the principles and applications of QCM in monitoring deposition processes.

| Feature | Description | Relevance to TDEAZ Deposition |

| Principle | Measures change in resonant frequency of a piezoelectric quartz crystal due to mass change. nanoscience.com | Allows for real-time, sub-nanogram mass sensitivity during film growth. |

| Application in ALD | Monitors mass gain during precursor and co-reactant pulses to study reaction kinetics and saturation. semiconportal.comresearchgate.net | Can determine the growth-per-cycle and optimize pulse and purge times for TDEAZ. |

| Data Obtained | Mass change vs. time, growth rate, and information on ligand exchange reactions. rsc.org | Provides insights into the surface chemistry of TDEAZ and its reaction with the co-reactant. |

| QCM-D | Simultaneously measures frequency and energy dissipation to characterize film's viscoelastic properties. nih.gov | Can reveal changes in film rigidity and structure as it grows. |

Spectroscopic Techniques (e.g., FTIR) for Surface Reaction Intermediates

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for probing the chemical nature of surface species during deposition. nist.gov By passing an infrared beam through the reaction chamber and analyzing the absorbed wavelengths, it is possible to identify the functional groups present on the substrate surface at different stages of the ALD cycle. nist.gov

For ALD processes involving metal-organic precursors like TDEAZ, in-situ FTIR can be used to observe the ligand exchange reactions that are fundamental to the growth process. For instance, one could monitor the disappearance of vibrational modes associated with the diethylamino ligands of TDEAZ upon its chemisorption onto the surface, and the subsequent appearance of bands related to surface hydroxyl groups or other species after the co-reactant pulse. This provides direct evidence for the proposed reaction mechanisms. While challenging, techniques like reflection-absorption IR spectroscopy (RAIRS) can be adapted for in-situ studies to specifically probe surface species. nist.gov The development of such in-situ diagnostics is crucial for a deeper understanding and optimization of deposition processes using TDEAZ. researchgate.net

The following table outlines the application of in-situ FTIR for studying TDEAZ deposition.

| Technique | Information Gained | Example Application for TDEAZ |

| In-situ FTIR | Identification of chemical bonds and functional groups of surface species. nist.gov | Tracking the removal of diethylamino ligands and the formation of Zr-O bonds during an ALD cycle. |

| Differential Spectra | Highlights changes in surface chemistry between different steps of the ALD process. researchgate.net | Subtracting the spectrum before the TDEAZ pulse from the spectrum after the pulse to isolate the signature of the chemisorbed species. |

| Kinetic Studies | By monitoring the intensity of specific vibrational bands over time, reaction kinetics can be studied. nist.gov | Determining the time required for the TDEAZ surface reaction to reach saturation. |

Computational and Theoretical Studies of Tetrakis Diethylamino Zirconium Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory has become an indispensable tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netcore.ac.uk It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like TDEAZr. core.ac.uk DFT is widely applied to predict molecular geometries, reaction energies, and to elucidate mechanisms in materials science. mdpi.comnih.gov

Computational models also quantify important energetic data. This includes the calculation of binding energies between the zirconium center and the diethylamino ligands and the total electronic energy of the molecule. rsc.org These calculations are crucial for understanding the molecule's inherent stability and can be validated against experimental data where available. The accuracy of these predictions is highly dependent on the chosen exchange-correlation functional and the basis set used in the calculation. nih.gov

Below is a table summarizing key molecular properties for Tetrakis(diethylamino)zirconium.

| Property | Value |

| Molecular Formula | C₁₆H₄₀N₄Zr |

| IUPAC Name | diethylazanide; zirconium(4+) |

| Molecular Weight | 379.74 g/mol |

| Appearance | Liquid |

| PubChem CID | 139603 |

| InChI Key | GOVWJRDDHRBJRW-UHFFFAOYSA-N |

Table 1: Molecular properties of this compound. Data sourced from PubChem and Strem Chemicals. nih.govstrem.com

DFT is extensively used to map the potential energy surfaces of chemical reactions involving TDEAZr, particularly in the context of its synthesis and thermal decomposition. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine reaction mechanisms and activation energy barriers.

While specific studies on TDEAZr are limited in the public domain, research on the closely related precursor Tetrakis(dimethylamino)zirconium (B103496) (TDMAZ) provides a strong model for the expected reaction pathways during processes like Atomic Layer Deposition (ALD). researchgate.net DFT calculations on the TDMAZ/water ALD process show that the reaction proceeds through sequential ligand exchange reactions. researchgate.net For instance, the reaction of the precursor with surface hydroxyl (-OH) groups is a key step. The calculations reveal that the initial ligand exchange reactions are typically exothermic and have low activation energies, making them kinetically favorable. researchgate.net However, subsequent ligand removal can become endothermic, indicating a self-limiting reaction mechanism which is crucial for the ALD process. researchgate.net Similar pathways are anticipated for TDEAZr, where the diethylamino ligands are sequentially replaced by reaction with a co-reactant.

Understanding the interaction between the TDEAZr precursor and a substrate surface is critical for applications like thin-film deposition. DFT simulations are employed to model the chemisorption process, providing insights into how the precursor initially attaches to the surface. These simulations typically involve a slab model of the substrate, such as a hydroxylated zirconium oxide (ZrO₂) surface, to represent the growth interface. researchgate.net

Studies on the analogous TDMAZ precursor show that the initial chemisorption involves the precursor molecule reacting with surface hydroxyl groups. researchgate.net DFT calculations can identify the most favorable adsorption sites and orientations. The simulations model the sequential elimination of diethylamino ligands, which are released as volatile diethylamine (B46881) upon reacting with surface protons. The activation energies for these ligand elimination steps can be calculated to predict the surface species that remain after the precursor pulse. For TDMAZ, calculations have shown that the first two ligand removal steps have low activation barriers, while the removal of a third is unfavorable, leading to a stable, partially reacted surface species. researchgate.net

The table below, based on data for the analogous TDMAZ precursor, illustrates the type of energetic information derived from DFT simulations of surface reactions.

| Reaction Step | Nature | Activation Energy (eV) |

| First Ligand Exchange Reaction | Exothermic | 0.19 - 0.22 |

| Second Ligand Exchange Reaction | Exothermic | 0.16 - 0.24 |

| Third Ligand Exchange Reaction | Endothermic | High |

Table 2: Calculated energetics for sequential ligand exchange reactions of Tetrakis(dimethylamino)zirconium (TDMAZ) on a hydroxylated ZrO₂ surface, serving as an analogue for TDEAZr behavior. Data sourced from ResearchGate. researchgate.net

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations are excellent for static, ground-state properties, AIMD simulations provide a way to study the time-evolution of a system. nih.gov In AIMD, the forces acting on the atoms are calculated "on-the-fly" using quantum mechanics (typically DFT), allowing for the simulation of dynamic events without the need for pre-parameterized force fields.

AIMD simulations are particularly valuable for investigating the dynamic aspects of film growth and surface chemistry involving TDEAZr. These simulations can model the real-time interaction of the precursor molecule with the substrate, including its approach, adsorption, and subsequent surface reactions like oxidation. For example, AIMD can be used to generate realistic amorphous surface models, which are then used in DFT calculations to study reaction energetics. researchgate.net

By simulating the system at finite temperatures, AIMD can capture dynamic processes such as surface diffusion, ligand rearrangement, and the initial stages of nucleation and film growth. For instance, an AIMD simulation could track the trajectory of a TDEAZr molecule as it approaches a surface, showing how it orients itself before the initial chemisorption reaction occurs. It can also model the dynamic response of the surface to the adsorption event and the subsequent interaction with an oxidant co-reactant, providing a more complete picture of the ALD cycle than static calculations alone.

Computational Studies on Ligand Design for Improved Precursor Performance

Computational chemistry plays a crucial role in the rational design of new organometallic precursors with enhanced properties. By systematically modifying the ligand structure in silico and calculating the resulting properties, researchers can screen potential candidates before attempting their synthesis, saving significant time and resources. nih.gov

The goal of ligand design for a zirconium precursor like TDEAZr is often to improve its thermal stability, volatility, and reactivity for specific applications. For example, DFT calculations can be used to understand how modifying the alkyl groups on the amido ligand (e.g., replacing ethyl with other groups) affects the Zr-N bond strength and the molecule's decomposition temperature. researchgate.net Studies on mixed-ligand (heteroleptic) systems, such as those containing both amido and cyclopentadienyl (B1206354) (Cp) ligands, have shown that Cp ligands can enhance thermal stability. researchgate.net Computational models help elucidate the electronic and steric effects responsible for these improvements, guiding the design of next-generation precursors. This approach of rational design, supported by computational screening, is a powerful strategy for discovering new materials with superior performance. nih.govrsc.org

Future Research Directions and Perspectives on Tetrakis Diethylamino Zirconium

Rational Design of Enhanced Zirconium Amido Precursors

The development of new and improved zirconium amido precursors is a primary focus of future research. The goal is to design molecules with tailored properties that overcome the limitations of existing compounds like TDEAZr.

Strategies for Improved Volatility, Thermal Stability, and Reactivity Control

A crucial area of research involves the strategic modification of zirconium amido precursors to enhance their volatility, thermal stability, and reactivity. These properties are critical for their successful application in deposition processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).

Volatility and Thermal Stability: The ideal precursor should be volatile enough to be delivered into the deposition chamber but stable enough to avoid premature decomposition. Research has shown that the nature of the ligands plays a significant role in determining these properties. For instance, replacing dimethylamido ligands with other organic groups can alter the precursor's volatility and stability. cambridge.orgcambridge.org A study on zirconium pivalate (B1233124) demonstrated its potential as a precursor for ZrO2 films due to its favorable thermal properties. researchgate.net The choice of the zirconium source itself can also impact the thermal stability of the resulting material, as seen in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgchemrxiv.org

Reactivity Control: The reactivity of the precursor with the co-reactant (e.g., water, ozone) is another key parameter. The development of zirconium complexes with specific bonding patterns, such as η¹ bonding, has been shown to lead to higher catalytic activity in ethylene (B1197577) polymerization. rsc.org The reactivity of amido-bridged zirconocene (B1252598) complexes has also been a subject of investigation, demonstrating the influence of the molecular structure on catalytic behavior. nih.gov

Minimization of Impurity Incorporation in Deposited Films

A significant challenge in using organometallic precursors like TDEAZr is the potential for impurity incorporation, particularly carbon and nitrogen, into the deposited films. These impurities can degrade the film's electrical and optical properties.

Precursor Design: Future research will focus on designing precursors that are less prone to leaving behind carbonaceous or nitrogenous residues. This can be achieved by modifying the ligand structure to facilitate cleaner decomposition pathways. For example, the reactions of tetrakis(dimethylamide) complexes of titanium, zirconium, and hafnium with silanes have been studied to understand the formation of metal-silicon-nitride materials and the role of amide ligands in this process. acs.org

Process Optimization: Besides precursor design, optimizing the deposition process parameters is crucial for minimizing impurities. This includes controlling the deposition temperature, reactant exposure times, and purging steps. Studies have shown that the concentration of impurities like carbon can be reduced by modifying the parameters of the ALD cycle. researchgate.net The source of impurities can be multifaceted, including the precursor itself, residual gases in the deposition chamber, and the working gas. diva-portal.orgresearchgate.net Therefore, a comprehensive approach that considers all potential impurity sources is necessary. mdpi.com

Exploration of Novel Material Systems and Functionalities

The application of TDEAZr and its derivatives is expected to expand beyond the deposition of simple zirconium oxide films. Future research will explore their use in creating more complex and functional material systems. This includes the synthesis of ternary and quaternary oxides, doped materials, and nanostructured materials with unique properties. The versatility of zirconium-based compounds is highlighted by their use in diverse applications, from catalysis to the development of energetic materials. datainsightsmarket.comresearchgate.net

Development of Advanced In Situ Characterization and Process Control Methodologies

A deeper understanding of the surface reactions and growth mechanisms during deposition processes is essential for precise control over film properties. The development and application of advanced in-situ characterization techniques will be a key research direction.

Real-time Monitoring: Techniques such as quadrupole mass spectrometry (QMS), quartz crystal microbalance (QCM), and spectroscopic ellipsometry allow for real-time monitoring of the deposition process. researchgate.netatomiclimits.comresearchgate.net These methods provide valuable insights into reaction kinetics, growth rates, and the formation of reaction byproducts. mdpi.comtu-dresden.de

Surface Chemistry Analysis: In-situ X-ray photoelectron spectroscopy (XPS) can provide detailed information about the chemical state of the growing film surface at different stages of the deposition cycle. mdpi.com This information is crucial for understanding the mechanisms of precursor chemisorption and ligand removal.

By combining multiple in-situ techniques, researchers can obtain a comprehensive picture of the ALD or MOCVD process, enabling better process control and the development of more efficient and reproducible deposition methods. mdpi.com

Synergistic Integration of Experimental and Computational Approaches

The combination of experimental studies and computational modeling offers a powerful approach to accelerate the design and development of new precursors and processes.

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of new precursor molecules, such as their volatility, thermal stability, and reactivity. researchgate.net This allows for the virtual screening of a large number of potential candidates before undertaking expensive and time-consuming experimental synthesis and characterization.

Mechanism Elucidation: Computational modeling can also provide detailed insights into the reaction mechanisms at the atomic level. For example, DFT calculations have been used to investigate the chemisorption mechanism of tetrakis(dimethylamino)zirconium (B103496) on a zirconium oxide surface, revealing the energetics of ligand exchange reactions. researchgate.net

This synergistic approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be instrumental in advancing the field of zirconium amido precursors and their applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tetrakis(diethylamino)zirconium, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis typically involves transamination reactions between zirconium halides and diethylamine under inert atmospheres. Key parameters include temperature (80–120°C), stoichiometric ratios (4:1 amine-to-zirconium), and solvent choice (e.g., toluene or hexane). Purity is optimized via vacuum distillation, while yields depend on moisture exclusion to prevent hydrolysis .

- Data Consideration : Monitor reaction progress using NMR or FT-IR to confirm ligand exchange. Quantify residual halides via ICP-MS to assess purity.

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR (<sup>1</sup>H, <sup>13</sup>C) to confirm ligand coordination and symmetry.

- Single-crystal XRD for molecular geometry validation.

- Elemental Analysis (CHN) to verify stoichiometry .

Q. How does this compound behave under thermal stress, and what decomposition pathways are observed?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) reveals a two-stage decomposition:

Ligand dissociation (150–250°C), releasing diethylamine.

Zr–N bond cleavage (>300°C), forming ZrN or ZrO2 residues.

- Experimental Design : Use controlled heating rates (5–10°C/min) in inert (N2) and oxidative (O2) atmospheres to compare pathways .

Advanced Research Questions

Q. What mechanisms govern the reactivity of this compound in atomic layer deposition (ALD) processes, and how do substrate surfaces influence film morphology?

- Methodological Answer : ALD cycles involve ligand exchange with hydroxylated substrates. Use in situ QCM (Quartz Crystal Microbalance) and XPS to track:

- Nucleation kinetics (substrate temperature: 200–300°C).

- Film uniformity (AFM or SEM for roughness analysis).

Q. How can conflicting data on the Lewis acidity of this compound be resolved across different solvent systems?

- Methodological Answer : Employ comparative titration (e.g., Gutmann–Beckett method) in polar (THF) vs. nonpolar (hexane) solvents.

- Key Variables : Solvent donor number, temperature, and counterion effects.

- Analysis : Pair experimental results with DFT calculations to model solvent–precursor interactions .

Q. What strategies optimize the stability of this compound in solution for long-term storage without decomposition?

- Methodological Answer : Stability is enhanced by:

- Strict anhydrous conditions (Schlenk-line handling, molecular sieves).

- Low-temperature storage (−20°C) in dark, sealed containers.

- Additives : Stabilizing ligands (e.g., pyridine derivatives) to suppress oligomerization.

Q. How does this compound compare to analogous hafnium or titanium amides in catalytic applications, and what theoretical frameworks explain performance differences?

- Methodological Answer : Conduct comparative kinetic studies in model reactions (e.g., hydroamination).

- Metrics : Turnover frequency (TOF), activation energy (Eyring analysis).

- Theoretical Basis : Use molecular orbital theory (MOT) to correlate metal electronegativity and d-orbital accessibility with catalytic activity .

Methodological Guidance

- Experimental Design : Apply factorial design to isolate variables (e.g., temperature, solvent, ligand ratio) and identify synergistic effects .

- Data Interpretation : Cross-validate results using complementary techniques (e.g., XRD for crystallinity + XPS for surface composition) to resolve contradictions .

- Theoretical Alignment : Ground hypotheses in coordination chemistry principles (e.g., HSAB theory) to predict ligand substitution behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.